molecular formula C7H3ClF2O B045035 4-Chloro-3,5-difluorobenzaldehyde CAS No. 1160573-20-5

4-Chloro-3,5-difluorobenzaldehyde

Cat. No.: B045035
CAS No.: 1160573-20-5
M. Wt: 176.55 g/mol
InChI Key: RFARYBRXGROFNC-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3ClF2O and its molecular weight is 176.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • A method for synthesizing fluorobenzaldehydes and their derivatives from chloro-derivatives, including 4-Chloro-3,5-difluorobenzaldehyde, has been developed. This method achieves good yields, demonstrating the compound's utility in chemical synthesis (Yoshida & Kimura, 1988).

  • Another study utilized this compound in the synthesis of 3-chlorojuglones, employing a novel 4-chloro-2,5-dimethoxybenzaldehyde and a regiospecific Diels-Alder reaction (Bloomer & Gazzillo, 1989).

  • In pharmaceutical research, this compound-related impurities have been synthesized to provide references for studying impurities in the drug roflumilast (Li Xing-yu, 2015).

  • The compound has also been used in the synthesis of isostere hydrazone compounds, highlighting its role in chemical structure studies (Wang, You, & Wang, 2011).

  • In environmental chemistry, studies on the chlorination of related compounds have provided insights into the formation of mutagens in water treatment processes (Chengyong et al., 2000).

  • This compound has also been important in the study of molecular structure and bonding, as seen in its use in FT-IR and FT-Raman spectroscopy studies (Karunakaran & Balachandran, 2012).

  • The compound's derivatives have been explored for potential anticancer properties, demonstrating its relevance in medicinal chemistry (Lawrence et al., 2003).

  • Studies have also examined the solubility and activity coefficients of chlorinated analogs in water, providing crucial data for environmental and analytical chemistry (Larachi et al., 2000).

Safety and Hazards

4-Chloro-3,5-difluorobenzaldehyde is classified under GHS07 for safety and hazards . The hazard statements include H302, and the precautionary statements include P261, P280, P305+P351+P338, P304+P340, and P405 .

Mechanism of Action

Target of Action

Similar compounds like 3,4-difluorobenzaldehyde have been used in the synthesis of various derivatives , suggesting that 4-Chloro-3,5-difluorobenzaldehyde may also interact with a wide range of biological targets.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties suggest that the compound could have good bioavailability, although further studies are needed to confirm this.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by its storage recommendations . Additionally, its efficacy could be influenced by the pH of its environment, given that the reactivity of the aldehyde group can be affected by pH.

Properties

IUPAC Name

4-chloro-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFARYBRXGROFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300886
Record name 4-Chloro-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-20-5
Record name 4-Chloro-3,5-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3,5-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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